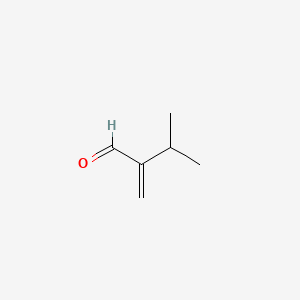
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Nitro Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions. For instance, fluorination can be carried out using reagents like Selectfluor, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorine and nitro substitutions on biological activity.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of (R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-1-(2-Chloro-4-nitrophenyl)pyrrolidin-3-ol: Similar structure with a chloro group instead of a fluoro group.
(3R)-1-(2-Fluoro-4-methylphenyl)pyrrolidin-3-ol: Similar structure with a methyl group instead of a nitro group.
Uniqueness
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is unique due to the combination of the fluoro and nitro groups, which can significantly impact its chemical reactivity and biological activity. The specific stereochemistry (3R) also plays a crucial role in its interactions with other molecules.
Eigenschaften
CAS-Nummer |
252337-14-7 |
|---|---|
Molekularformel |
C10H11FN2O3 |
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H11FN2O3/c11-9-5-7(13(15)16)1-2-10(9)12-4-3-8(14)6-12/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
InChI-Schlüssel |
QENGWXHQBHRUCG-MRVPVSSYSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Kanonische SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Amino-2-phenylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B8766938.png)

![2-Iso-propylidenebicyclo[2.2.1]heptane](/img/structure/B8766941.png)
![(3aR,5S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B8766943.png)





